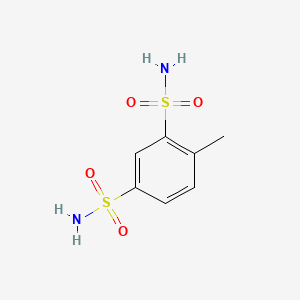

Toluene-2,4-disulfonamide

Description

It is structurally related to monosubstituted toluenesulfonamides (e.g., o- and p-toluenesulfonamide) but exhibits distinct chemical and physical properties due to the dual functionalization. The compound is primarily utilized in specialized polymer applications, such as vesicular imaging compositions, where its ultraviolet (UV) transparency (λmax <350 nm) is critical for light-sensitive processes .

Properties

CAS No. |

717-44-2 |

|---|---|

Molecular Formula |

C7H10N2O4S2 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

4-methylbenzene-1,3-disulfonamide |

InChI |

InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13) |

InChI Key |

WNBQNPLPWYPVCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Toluene-2,4-disulfonamide can be synthesized through the direct amidation of para-toluenesulfonic acid. The process involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and using a 5A molecular sieve. The reaction is carried out at temperatures between -10 to 0°C, with ammonia gas introduced for the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-step reactions, including the use of tosyl chloride and ammonia in a counter-current absorption mode in dichloromethane solvent. This method helps in achieving high yields and purity of the compound .

Chemical Reactions Analysis

Tsuji–Trost Macrocyclization Reactions

Toluene-2,4-disulfonamide derivatives participate in palladium-catalyzed Tsuji–Trost reactions to synthesize macrocyclic triamine disulfonamides. This method involves double N-allylation of open-chain disulfonamides with bis-electrophiles like 2-alkylidene-1,3-diol diacetates. Key reaction parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | 1,1-bis(diphenylphosphino)butane (dppb) |

| Solvent | Anhydrous acetonitrile (AN) |

| Temperature | Reflux (boiling under N₂ atmosphere) |

| Reaction Time | 16–24 hours |

For example, macrocyclization of this compound derivatives with 2-methylene-1,3-diol diacetates yields 12-membered macrocycles like 9-benzyl-3-methylene-1,5-di( p-toluenesulfonyl)-1,5,9-triazacyclododecane (Fig. 1). This reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the allylic electrophile, facilitated by palladium-mediated π-allyl complex formation .

Key Observations :

-

Reaction efficiency depends on the steric and electronic nature of the sulfonamide substituents.

-

Macrocyclic products exhibit conformational rigidity, making them useful in supramolecular chemistry .

Hydrolysis and Stability

Experimental Data :

-

Hydrolysis in 6M HCl at 100°C for 16 hours yields 2,4-diaminotoluene and sulfonic acid byproducts .

-

Stability in aqueous solutions is pH-dependent, with optimal stability near neutral pH .

Substitution Reactions

The sulfonamide groups act as electron-withdrawing substituents , directing electrophilic aromatic substitution (EAS) to the para position relative to the methyl group. Examples include:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid produces 2,4-disulfonamido-5-nitrotoluene as the major product.

Halogenation

Chlorination using Cl₂/FeCl₃ yields 2,4-disulfonamido-5-chlorotoluene due to the meta-directing effect of the sulfonamide groups .

Coordination Chemistry

This compound derivatives form complexes with transition metals (e.g., Pd, Pt) via the sulfonamide nitrogen. These complexes are studied for catalytic appl

Scientific Research Applications

Chemical Applications

Toluene-2,4-disulfonamide serves as an important intermediate in various chemical syntheses. Its applications include:

- Synthesis of Dyes : It is used in the production of dyes for textiles and leather, enhancing color properties and stability.

- Polymer Production : The compound is utilized in the synthesis of polyamides and polyurethanes, contributing to improved thermal stability and mechanical properties in these materials.

- Catalysis : this compound has been explored as a catalyst in organic reactions, facilitating various transformations due to its reactive sulfonamide group.

Biological Applications

This compound has shown potential in biological research:

-

Anticancer Activity : Studies have indicated that sulfonamide derivatives can inhibit tumor cell growth. For instance, this compound analogs have demonstrated efficacy against certain cancer cell lines by interfering with metabolic pathways essential for tumor proliferation .

Compound Target Cancer Type Inhibition Mechanism This compound analog 1 Pancreatic cancer Inhibition of oxidative phosphorylation This compound analog 2 Lung cancer Induction of apoptosis - Enzyme Inhibition : Research has highlighted the potential of this compound as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes including pH regulation and carbon dioxide transport .

Industrial Applications

In industrial settings, this compound is employed for several purposes:

- Production of Polyurethanes : It acts as a precursor for toluene diisocyanate (TDI), which is crucial in manufacturing polyurethane foams and elastomers.

- Fungicide Stabilizers : The compound contributes to the stabilization of fungicides used in agriculture, enhancing their effectiveness and shelf life.

Case Study 1: Anticancer Efficacy

A study conducted on modified derivatives of this compound demonstrated significant tumor growth inhibition in murine models. The results indicated that these compounds could effectively target metabolic pathways critical for cancer cell survival.

Case Study 2: Enzyme Inhibition

Research evaluating the inhibitory effects of this compound on carbonic anhydrases revealed varying affinities among different derivatives. This suggests potential therapeutic applications in treating conditions such as glaucoma and other diseases where carbonic anhydrase activity is implicated .

Mechanism of Action

The mechanism of action of toluene-2,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in its use as a diuretic, where it inhibits carbonic anhydrase, leading to increased urine production .

Comparison with Similar Compounds

Table 1: Key Properties of Toluene Sulfonamide Derivatives

Structural Insights :

- This compound has two electron-withdrawing sulfonamide groups, increasing polarity and reducing solubility in nonpolar solvents compared to monosubstituted analogs.

- o-/p-Toluenesulfonamide: Monosubstituted isomers differ in melting points due to crystal packing efficiencies, with the ortho isomer exhibiting higher thermal stability .

Table 2: Functional Uses of Sulfonamide Derivatives

Reactivity Notes:

Table 3: Occupational Exposure and Toxicity Data

Biological Activity

Toluene-2,4-disulfonamide (TDSA) is a sulfonamide derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its pharmacological properties, toxicological effects, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

- Chemical Formula : C7H8N2O6S2

- Molecular Weight : 246.27 g/mol

- Solubility : Highly soluble in water and organic solvents.

Pharmacological Activity

Recent studies have highlighted the diverse biological activities of sulfonamide derivatives, including TDSA. The compound exhibits several pharmacological effects:

- Antimicrobial Activity : TDSA has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain and testing conditions .

- Anti-inflammatory Effects : TDSA demonstrated notable anti-inflammatory properties in cellular models. It inhibited the production of pro-inflammatory cytokines and reduced nitric oxide (NO) levels in macrophages, suggesting a potential role in managing inflammatory diseases .

- Antioxidant Activity : The compound has shown antioxidant properties through various assays, including the DPPH radical scavenging method. TDSA exhibited an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant agent .

Toxicological Profile

This compound's safety profile is critical for its application in pharmaceuticals and other industries:

- Acute Toxicity : Animal studies have reported acute toxicity with symptoms such as respiratory distress and gastrointestinal upset at high doses. The LD50 value for TDSA in rats was found to be around 300 mg/kg .

- Chronic Effects : Long-term exposure studies indicate potential liver toxicity and carcinogenic effects. In animal models, TDSA administration resulted in an increased incidence of liver tumors, leading to its classification as a probable human carcinogen by the EPA .

Case Studies

- Antimicrobial Efficacy : A study evaluated TDSA's efficacy against clinical isolates of bacteria. Results showed that TDSA had comparable activity to traditional antibiotics like penicillin, particularly against resistant strains of E. coli and Klebsiella pneumoniae.

- Inflammation Model : In a mouse model of induced inflammation, TDSA significantly reduced paw swelling and histopathological changes associated with inflammation when administered at a dose of 50 mg/kg .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C7H8N2O6S2 |

| Molecular Weight | 246.27 g/mol |

| Antimicrobial Activity (MIC) | 32-128 µg/mL |

| Antioxidant Activity (IC50) | 25 µg/mL |

| Acute Toxicity (LD50) | ~300 mg/kg |

| Carcinogenic Classification | Group B2 (probable human carcinogen) |

Q & A

Q. What are the optimal synthetic routes for Toluene-2,4-disulfonamide, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via sulfonation of toluene derivatives or through urea-mediated routes. Key studies highlight:

- Urea Route : Reacting toluene diamines with urea in the presence of γ-Al₂O₃ catalysts achieves yields up to 85% under controlled temperatures (150–180°C). Catalyst selection critically impacts reaction efficiency due to surface acidity and pore structure .

- Isocyanate Pathways : Toluene diisocyanates (e.g., TDI isomers) can serve as intermediates, with solvent polarity influencing reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilic substitution rates .

- Thermodynamic Considerations : Gibbs free energy calculations (ΔG < 0) confirm feasibility at moderate temperatures, but side reactions (e.g., carbamate decomposition) require precise stoichiometric control .

Q. Which characterization techniques are essential for confirming this compound’s structure and purity?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks. Air monitoring via HPLC-UV is recommended for workplace air (LOD: 0.004 mg/m³) .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound synthesis?

Methodological Answer: Discrepancies in ΔG values often arise from solvent effects or catalyst variability. Strategies include:

- Replicating Conditions : Standardize solvent systems (e.g., DMF vs. THF) and catalyst activation protocols (e.g., calcining γ-Al₂O₃ at 500°C) .

- Computational Validation : Use Gaussian software to model reaction pathways and compare with experimental ΔG measurements .

- Calorimetry : Isothermal titration calorimetry (ITC) quantifies enthalpy changes, reducing assumptions in Gibbs free energy calculations .

Q. What advanced analytical methods enable detection of trace impurities in this compound samples?

Methodological Answer:

- HPLC-MS/MS : Achieves LODs of 51.36 ng/ml for toluene diamine impurities using a C18 column and electrospray ionization .

- Ion Chromatography : Detects sulfonic acid byproducts (e.g., p-toluenesulfonic acid) with conductivity detection .

- X-ray Crystallography : Resolves structural isomers by comparing experimental vs. simulated diffraction patterns .

Q. What mechanistic insights explain the catalytic role of γ-Al₂O₃ in this compound synthesis via urea routes?

Methodological Answer: γ-Al₂O₃ acts as a Lewis acid, polarizing urea’s carbonyl group to facilitate nucleophilic attack by toluene diamines. Key evidence includes:

- Kinetic Studies : Rate constants (k) increase with higher catalyst surface area (BET analysis) .

- FT-IR Spectroscopy : Adsorbed urea on γ-Al₂O₃ shows shifted C=O stretches (1680 → 1650 cm⁻¹), confirming activation .

- Isotopic Labeling : ¹⁵N-labeled urea traces N migration pathways, confirming intramolecular cyclization .

Q. How does solvent polarity impact the reaction kinetics of this compound formation?

Methodological Answer: Solvent polarity governs transition-state stabilization and nucleophile activity:

- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rates by stabilizing charged intermediates. For example, DMF reduces activation energy (Eₐ) by 15 kJ/mol compared to toluene .

- Protic Solvents (Water, Methanol) : Slow reactions due to hydrogen bonding with nucleophiles. However, water enables greener synthesis with phase-transfer catalysts .

- Dielectric Constant Correlation : Plotting rate constants (k) against solvent dielectric constants (ε) reveals a linear relationship (R² > 0.95) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.